Increased Lipophilicity (LogP) vs. Non-Methylated 5-Aminomethylindolin-2-one
The 3,3-dimethyl substitution in 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one results in a significant increase in lipophilicity compared to the non-methylated analog 5-(aminomethyl)indolin-2-one. While the latter has a calculated LogP of 1.43 , the target compound's LogP is estimated to be higher based on its molecular structure and the known effect of geminal dimethyl groups on partition coefficients . This increase in LogP is a critical parameter for designing CNS-penetrant compounds, where optimal LogP values typically range from 2 to 5.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP > 1.43 (exact value not available in primary literature) |
| Comparator Or Baseline | 5-(Aminomethyl)indolin-2-one; Calculated LogP = 1.43 |
| Quantified Difference | Increase in LogP due to 3,3-dimethyl substitution |
| Conditions | Calculated using ChemDraw or similar software |
Why This Matters
Higher LogP enhances passive membrane permeability, a key determinant for oral bioavailability and CNS exposure, making this scaffold more suitable for CNS-targeted drug discovery programs compared to its non-methylated counterpart.
